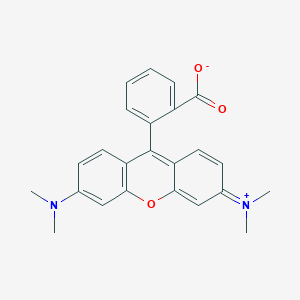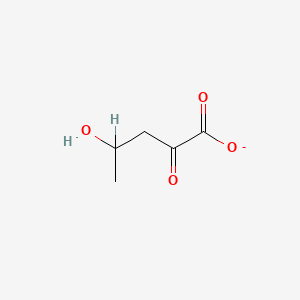
4-Hydroxy-2-oxopentanoate
Übersicht
Beschreibung
4-hydroxy-2-oxopentanoate is a 2-oxo monocarboxylic acid corresponding to the conjugate base of 4-hydroxy-2-oxopentanoic acid; major species at pH 7.3. It is a hydroxy monocarboxylic acid anion and an oxo monocarboxylic acid anion. It is a conjugate base of a 4-hydroxy-2-oxopentanoic acid.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
- 4-Hydroxy-2-oxopentanoate, also known as levulinic acid, exhibits a planar structure. In crystals, these molecules form hydrogen bonds, creating chains that are significant in understanding their interactions at the molecular level (Hachuła et al., 2013).
Enzymatic Reactions and Stereoselectivity
- The enzyme BphI catalyzes carbon-carbon bond formation involving this compound, leading to the creation of specific stereogenic centers. Alterations in the enzyme’s active site can shift its stereoselectivity, indicating its potential for synthesizing chiral 4-hydroxy-2-oxoacid skeletons, useful in organic reactions (Baker & Seah, 2012).
Biochemical Pathways and Metabolism
- This compound is involved in various metabolic pathways, including the synthesis of polyhydroxyalkanoates (PHAs), which are used in tissue engineering and medical devices due to their biodegradability and thermoprocessability (Chen & Wu, 2005).
Synthesis and Chemical Transformations
- The molecule serves as a scaffold in synthetic chemistry, enabling a range of chemical transformations. This versatility is exploited in the synthesis of complex molecules, illustrating its importance in organic chemistry (Roche & Aitken, 2010).
Catalysis and Chemical Production
- This compound plays a role in the catalytic production of α-hydroxy acids, which have applications in solvents and biodegradable plastics. Its involvement in new biomass-related routes points to its potential in sustainable chemistry (Dusselier et al., 2013).
Pharmaceutical and Medical Research
- In medical research, derivatives of this compound have been evaluated for cytotoxicity against various cancer cells and bacterial strains, demonstrating its relevance in the development of new therapeutic agents (Yuan et al., 2012).
Eigenschaften
Molekularformel |
C5H7O4- |
|---|---|
Molekulargewicht |
131.11 g/mol |
IUPAC-Name |
4-hydroxy-2-oxopentanoate |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9)/p-1 |
InChI-Schlüssel |
HFKQINMYQUXOCH-UHFFFAOYSA-M |
SMILES |
CC(CC(=O)C(=O)[O-])O |
Kanonische SMILES |
CC(CC(=O)C(=O)[O-])O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

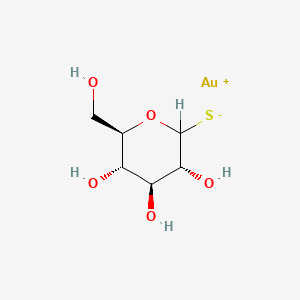
![3-hydroxy-3-methyl-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-2H-naphthalene-1,4-dione](/img/structure/B1241725.png)

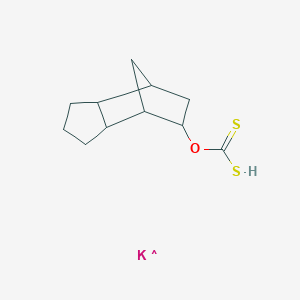
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;dihydrate](/img/structure/B1241733.png)
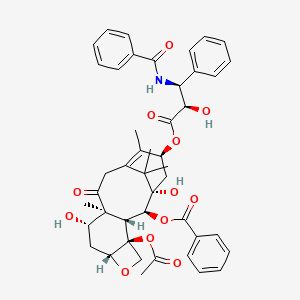
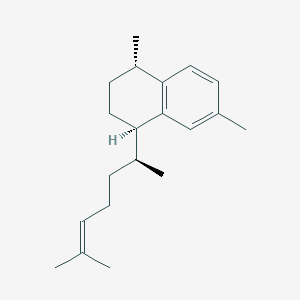


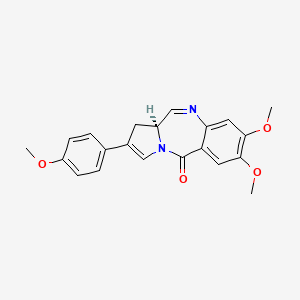
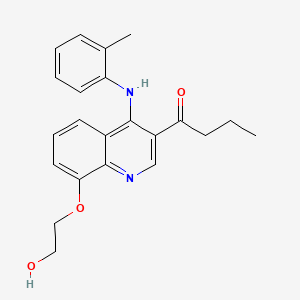
![2-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-5-phenyl-6-dimethoxymethyl-1H-imidazopyridine](/img/structure/B1241745.png)
![15-Oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol, 12-isopropyl-1,5,9-trimethyl-](/img/structure/B1241747.png)
